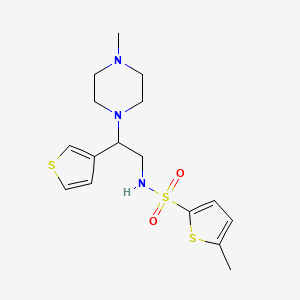
5-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H23N3O2S3 and its molecular weight is 385.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.
Overview of the Compound
- IUPAC Name : 5-methyl-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]thiophene-2-sulfonamide
- Molecular Formula : C16H23N3O2S3
- Molecular Weight : 385.56 g/mol
- CAS Number : 946304-42-3
The compound features a thiophene ring, a piperazine moiety, and a sulfonamide group, which contribute to its unique chemical properties and biological activities.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Thiophene Ring : Starting from appropriate thiophene precursors.
- Piperazine Substitution : Introducing the piperazine group via nucleophilic substitution.
- Sulfonamide Formation : Reacting with sulfonyl chlorides to form the sulfonamide linkage.
These reactions often require specific catalysts and controlled conditions to optimize yield and purity .
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of thiophene and piperazine have shown moderate to good efficacy against various bacterial strains . The presence of the sulfonamide group may enhance this activity by interfering with bacterial folic acid synthesis.
| Compound | Antimicrobial Activity | Reference |
|---|---|---|
| This compound | Moderate to good | |
| Related Thiophene Derivative | High |
Inhibition of Cyclin-dependent Kinases (CDKs)
Thiophene-based sulfonamides have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, certain thiophene derivatives were found to inhibit CDK5, suggesting potential applications in cancer therapy . The mechanism involves binding to the ATP-binding site of the kinase, thereby preventing substrate phosphorylation.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, particularly kinases involved in cell proliferation.
- Receptor Modulation : It may interact with cellular receptors, altering signal transduction pathways.
- Antimicrobial Action : By disrupting bacterial metabolic pathways, it can exert bactericidal effects.
Case Studies and Research Findings
Several studies have explored the biological effects of compounds related to this compound:
-
Antimicrobial Screening : A study evaluated various thiophene derivatives for their antimicrobial properties, revealing that many exhibited significant activity against Gram-positive and Gram-negative bacteria .
- Table of Antimicrobial Activity Results
Compound Bacterial Strain Activity Level Compound A E. coli Moderate Compound B S. aureus High - Cancer Cell Line Studies : Another research effort focused on the inhibition of CDK5 by thiophene sulfonamides, demonstrating reduced proliferation in cancer cell lines treated with these compounds .
Propiedades
IUPAC Name |
5-methyl-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S3/c1-13-3-4-16(23-13)24(20,21)17-11-15(14-5-10-22-12-14)19-8-6-18(2)7-9-19/h3-5,10,12,15,17H,6-9,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGXMCQEQLZTCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC(C2=CSC=C2)N3CCN(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














